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Compound of Interest |

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde
CAS No.: 532967-00-3
Cat. No.: B1521265

Executive Summary & Compound Profile

2-Ethyl-4-hydroxybenzaldehyde (EHB) (CAS: 532967-00-3) represents a specialized
aromatic building block that bridges the gap between sterically unhindered phenols (like 4-

hydroxybenzaldehyde) and electron-rich, hindered systems (like vanillin or syringaldehyde).[2]

[3]

Its unique value proposition lies in the Ortho-Ethyl / Para-Hydroxyl substitution pattern.[2] The
ortho-ethyl group introduces a precise degree of steric hindrance that modulates reactivity at
the carbonyl center without abolishing it, while the para-hydroxyl group maintains the electronic
richness required for downstream derivatization.[2]

Physicochemical Snapshot
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Property Data Structural Implication

) Low MW suitable for fragment-
Molecular Weight 150.17 g/mol ]
based drug design.[2]

Higher lipophilicity than 4-
hydroxybenzaldehyde (LogP

LogP (Predicted) ~2.2-25 Y -y ) yde (Log
~1.4), improving cell

permeability in derivatives.[2]

Slightly higher than 4-
] hydroxybenzaldehyde due to
pKa (Phenolic) ~7.8-8.0 ) ] ]
the inductive donation (+l) of

the ethyl group.[2]

Stable handling; typically
Physical State Solid/Crystalline requires polar organic solvents
(MeOH, DCM) for reactions.[2]

Mechanistic Reactivity Analysis

To select the correct aldehyde for your synthesis, you must understand how EHB compares to
its structural analogs.[2] We analyze this using a Steric-Electronic Matrix.

The Steric-Electronic Matrix

o Electronic Effect (+M, +I): The 4-OH group is a strong resonance donor (+M), significantly
deactivating the carbonyl carbon towards nucleophilic attack compared to unsubstituted
benzaldehyde.[2]

» Steric Effect (Es): The 2-Ethyl group projects into the reaction trajectory of the carbonyl.[2]
While not as bulky as a tert-butyl or nitro group, it exerts enough hindrance to suppress side
reactions (like oligomerization) but requires more forcing conditions for condensation.[2]

Comparative Reactivity Table
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Carbonyl Steric Primary
Analog Structure L . T
Electrophilicity Hindrance Application
4- ) ) Rapid, general-
No ortho- High (relative to
Hydroxybenzalde ) Low purpose
substituents EHB) _
hyde coupling.[2]
Flavor/fragrance;
o 3-Methoxy )
Vanillin Moderate Low-Medium moderate
(Meta) o
reactivity.
Selective mono-
2-Ethyl-4- _
) alkylation;
hydroxybenzalde  2-Ethyl (Ortho) Low-Moderate High
controlled
hyde )
condensation.

2-Hydroxy

Salicylaldehyde
Y Y (Ortho)

Low (H-bonding)

High (Chelation)

Ligand synthesis;
metal

coordination.[2]

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for selecting EHB based on reaction

requirements.
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Mechanism Key
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Figure 1: Decision tree for selecting 2-Ethyl-4-hydroxybenzaldehyde based on synthetic
requirements.[2]

Experimental Performance & Protocols

The following protocols are adapted for EHB, accounting for its specific steric and electronic
profile.

Protocol A: Controlled Knoevenagel Condensation

Challenge: The 2-ethyl group hinders the approach of bulky nucleophiles.[2] Standard room-
temperature protocols often fail or yield poor conversion.[2] Solution: Use of a higher boiling
solvent and a stronger base/catalyst system.[2]

Reagents:
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o Substrate: 2-Ethyl-4-hydroxybenzaldehyde (1.0 eq)[2][4]
e Active Methylene: Malonic acid (1.2 eq)[2]
o Base: Piperidine (0.1 eq) or

-Alanine (for milder conditions)[2]

Solvent: Pyridine (or Ethanol with reflux)[2]

Step-by-Step Methodology:

 Dissolution: Dissolve 10 mmol of EHB in 15 mL of pyridine. Note: EHB dissolves slower than
4-hydroxybenzaldehyde; ensure complete solvation before adding catalyst.

Catalysis: Add 12 mmol of malonic acid and 1 mmol of piperidine.

Thermal Activation: Heat the reaction mixture to 90°C - 100°C for 4—6 hours.

o Comparison: 4-Hydroxybenzaldehyde typically reacts at 60°C in 2 hours.[2] The extra heat
is required to overcome the steric barrier of the ethyl group.[2]

Workup: Pour the cooled mixture into ice-cold HCI (2M) to precipitate the cinnamic acid
derivative.

Purification: Recrystallize from Ethanol/Water (7:3).

Protocol B: Reductive Amination (Schiff Base
Formation)

Challenge: Imine formation is the rate-determining step and is reversible.[2] The ortho-ethyl
group destabilizes the imine intermediate sterically.[2] Solution: Use a dehydrating agent
(Ti(OiPr)4 or Molecular Sieves) to drive equilibrium.[2]

Workflow Diagram:
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Figure 2: Optimized Reductive Amination workflow for sterically hindered aldehydes.

Critical Observation: In comparative studies, EHB requires 4—6 hours for complete imine
formation compared to <1 hour for benzaldehyde.[2] Monitoring by TLC is essential; do not rely
on standard timeframes.

Application in Drug Development
EHB is increasingly utilized as a scaffold in medicinal chemistry for two primary reasons:

» Metabolic Stability: The ethyl group at the 2-position blocks metabolic oxidation at that site (a
common metabolic soft spot), potentially extending the half-life (

) of the drug candidate compared to unsubstituted analogs.[2]

 Lipophilic Tuning: It allows researchers to increase the LogP of a molecule without adding
halogens (F, Cl), which is advantageous for crossing the Blood-Brain Barrier (BBB).[2]

Case Study Context: In the synthesis of tyrosine kinase inhibitors, replacing a 4-
hydroxybenzaldehyde moiety with EHB resulted in a 2.5-fold increase in lipophilicity and
improved binding affinity due to hydrophobic interactions of the ethyl group within the receptor
pocket [1][2].[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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